molecular formula C17H20ClN5OS B11570361 [6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11570361
M. Wt: 377.9 g/mol
InChI Key: CXEWPMFSVYXGMP-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of a triazole ring fused with a thiadiazine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with methyl isothiocyanate to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with piperidine-1-carbonyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazolothiadiazine derivatives

    Substitution: Substituted triazolothiadiazine derivatives with various functional groups

Scientific Research Applications

1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.

    1,2,4-Triazole derivatives: Compounds with a triazole ring but lacking the fused thiadiazine ring.

    Thiadiazine derivatives: Compounds with a thiadiazine ring but lacking the fused triazole ring.

Uniqueness

1-[6-(4-Chlorophenyl)-3-Methyl-5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine-7-Carbonyl]Piperidine is unique due to the presence of both triazole and thiadiazine rings fused together, which imparts distinct chemical and biological properties. This fusion allows for specific interactions with molecular targets, enhancing its pharmacological potential compared to compounds with only one of these rings.

Properties

Molecular Formula

C17H20ClN5OS

Molecular Weight

377.9 g/mol

IUPAC Name

[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H20ClN5OS/c1-11-19-20-17-23(11)21-14(12-5-7-13(18)8-6-12)15(25-17)16(24)22-9-3-2-4-10-22/h5-8,14-15,21H,2-4,9-10H2,1H3

InChI Key

CXEWPMFSVYXGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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